molecular formula C19H15ClFNO4S B2915617 N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide CAS No. 896331-84-3

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide

Cat. No.: B2915617
CAS No.: 896331-84-3
M. Wt: 407.84
InChI Key: YEJLRMPKOFJASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group, a furan ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.

    Substitution: The chlorobenzenesulfonyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

Scientific Research Applications

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO4S/c20-13-7-9-14(10-8-13)27(24,25)18(17-6-3-11-26-17)12-22-19(23)15-4-1-2-5-16(15)21/h1-11,18H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJLRMPKOFJASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.